Alpha-Phosphoribosylpyrophosphoric Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Phosphoribosylpyrophosphoric Acid is synthesized from ribose 5-phosphate through the action of the enzyme ribose-phosphate diphosphokinase. This enzyme catalyzes the transfer of a pyrophosphate group from adenosine triphosphate (ATP) to ribose 5-phosphate, forming this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are often used to overproduce the enzyme ribose-phosphate diphosphokinase, thereby increasing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Phosphoribosylpyrophosphoric Acid undergoes various biochemical reactions, including:
Phosphorylation: It can be phosphorylated to form different nucleotide derivatives.
Substitution: It participates in substitution reactions where the pyrophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Conditions: These reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH levels.
Major Products
The major products formed from reactions involving this compound include various nucleotides such as adenosine monophosphate (AMP), guanosine monophosphate (GMP), and inosine monophosphate (IMP) .
Scientific Research Applications
Alpha-Phosphoribosylpyrophosphoric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotide analogs and other biochemical compounds.
Biology: It plays a vital role in the study of metabolic pathways involving nucleotide biosynthesis.
Mechanism of Action
Alpha-Phosphoribosylpyrophosphoric Acid exerts its effects by acting as a substrate for various enzymes involved in nucleotide biosynthesis. It transfers phospho-ribose groups to different acceptor molecules, facilitating the formation of nucleotides. The molecular targets include enzymes such as adenine phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase, which are involved in the salvage pathways of nucleotide synthesis .
Comparison with Similar Compounds
Similar Compounds
Ribose 5-phosphate: A precursor in the synthesis of Alpha-Phosphoribosylpyrophosphoric Acid.
Adenosine triphosphate (ATP): Provides the pyrophosphate group in the synthesis of this compound.
Inosine monophosphate (IMP): A nucleotide formed from this compound.
Uniqueness
This compound is unique due to its central role in the biosynthesis of both purine and pyrimidine nucleotides. Unlike other similar compounds, it serves as a common precursor for a wide range of nucleotide derivatives, making it indispensable in nucleotide metabolism .
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Properties
CAS No. |
13270-65-0 |
---|---|
Molecular Formula |
C5H13O14P3 |
Molecular Weight |
390.07 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
PQGCEDQWHSBAJP-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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